

# Spectral Analysis of 2-bromo-6methylisonicotinic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

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#### **Abstract**

This technical guide provides a detailed overview of the expected spectral characteristics of **2-bromo-6-methylisonicotinic acid**. Due to the limited availability of public domain spectral data for this specific compound, this document synthesizes predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. The guide covers expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers working with or synthesizing **2-bromo-6-methylisonicotinic acid** and similar heterocyclic compounds.

### Introduction

**2-bromo-6-methylisonicotinic acid**, with the CAS Number 25462-84-4 and molecular formula C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub>, is a substituted pyridine derivative.[1] Such halogenated and methylated nicotinic acid analogs are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the anticipated spectral data for **2-bromo-6-methylisonicotinic acid**.



## **Predicted Spectral Data**

The following tables summarize the predicted quantitative spectral data for **2-bromo-6-methylisonicotinic acid**. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar compounds.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-bromo-6-methylisonicotinic acid** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet, broad	1H	-COOH
~7.8 - 8.0	Singlet	1H	H-5
~7.6 - 7.8	Singlet	1H	H-3
~2.6	Singlet	3H	-СН₃

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-bromo-6-methylisonicotinic acid** 

Chemical Shift (δ, ppm)	Assignment
~165 - 170	-COOH
~160 - 165	C-6
~148 - 152	C-2
~140 - 145	C-4
~125 - 130	C-3
~120 - 125	C-5
~20 - 25	-CH₃

#### **Infrared (IR) Spectroscopy**

Table 3: Predicted IR Absorption Bands for 2-bromo-6-methylisonicotinic acid



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (Carboxylic acid)
~1580-1610	Medium	C=C & C=N stretching (Pyridine ring)
~1400-1450	Medium	C-H bending (-CH₃)
~1200-1300	Medium	C-O stretch
~1000-1100	Medium	C-Br stretch
~800-900	Medium-Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-bromo-6-methylisonicotinic acid

m/z	Relative Intensity (%)	Assignment
215/217	~50/~50	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
198/200	Variable	[M-OH]+
170/172	Variable	[M-COOH]+
136	Variable	[M-Br]+

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectral data for a compound like **2-bromo-6-methylisonicotinic acid**.

# **NMR Spectroscopy**



- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromo-6-methylisonicotinic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃). The choice of solvent is critical, and DMSO-d<sub>6</sub> is often preferred for carboxylic acids to observe the acidic proton.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 13C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.



- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

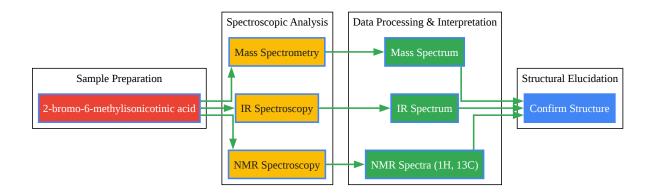
#### **Mass Spectrometry (MS)**

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition (ESI):
  - Infuse the sample solution directly into the ESI source.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
  - Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range (e.g., 50-500).
- Data Acquisition (EI):
  - Introduce the sample via a direct insertion probe or a gas chromatograph inlet.
  - Use a standard electron energy of 70 eV.
  - Acquire the mass spectrum over a relevant m/z range.



## **Visualization of Experimental Workflow**

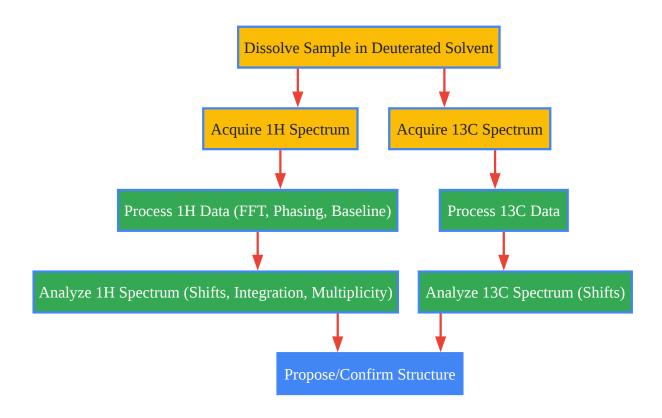
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.





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Caption: Detailed workflow for NMR analysis.

#### Conclusion

While experimental spectra for **2-bromo-6-methylisonicotinic acid** are not readily available in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of its structural features and comparison with analogous compounds. This guide provides a robust framework of predicted spectral data and standardized experimental protocols to aid researchers in the identification and characterization of this and similar molecules. The provided workflows offer a clear visual representation of the steps involved in spectroscopic analysis, from sample preparation to structural elucidation.



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#### References

- 1. 2-Bromo-6-methylisonicotinic Acid|CAS 25462-84-4|Supplier [benchchem.com]
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